molecular formula C19H14FN3O4S B3685759 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3685759
M. Wt: 399.4 g/mol
InChI Key: RKCTYQZKIWJOPH-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorinated nitrophenyl group, a carbamothioyl linkage, and a methoxynaphthalene carboxamide moiety

Preparation Methods

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Nitration and Fluorination: The initial step involves the nitration of a suitable aromatic compound followed by fluorination to introduce the nitro and fluoro groups.

    Coupling with Methoxynaphthalene: The final step involves coupling the intermediate with 3-methoxynaphthalene-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of specific pathways. For example, the nitro group may participate in redox reactions, while the methoxynaphthalene moiety may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be compared with similar compounds, such as:

  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-1-naphthamide

These compounds share similar structural features but differ in the length and nature of the carbon chain or aromatic moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c1-27-17-9-12-5-3-2-4-11(12)8-14(17)18(24)22-19(28)21-16-10-13(23(25)26)6-7-15(16)20/h2-10H,1H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCTYQZKIWJOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

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